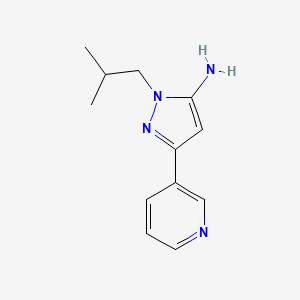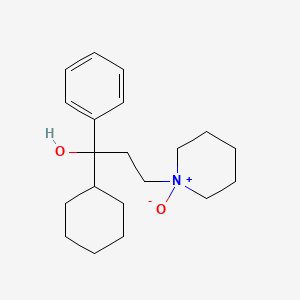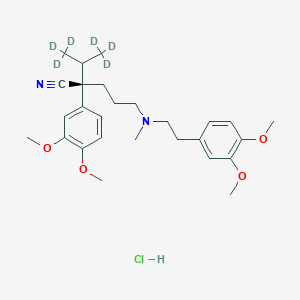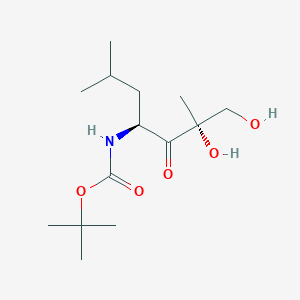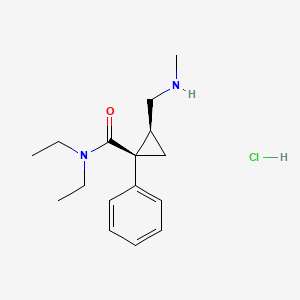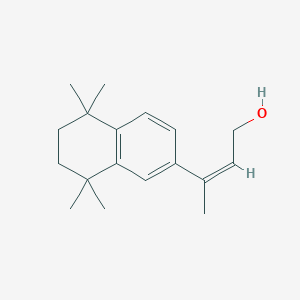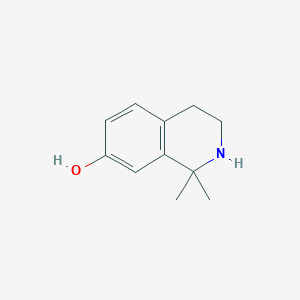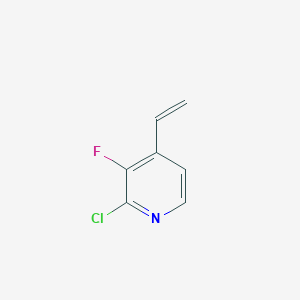
3-Fluoro-5-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F4O2 It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted with fluorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into trifluoromethyl aryl ethers . This method allows for the efficient introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 3-Fluoro-5-(trifluoromethoxy)phenol may involve large-scale synthesis using similar chlorination/fluorination sequences. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s fluorine and trifluoromethoxy groups can enhance the biological activity of molecules, making it useful in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can improve product performance.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(trifluoromethoxy)phenol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with proteins, enzymes, and other biological molecules . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound has a similar structure but with the trifluoromethyl group in the para position.
3-Fluorophenol: This compound lacks the trifluoromethoxy group, making it less reactive and less versatile in certain applications.
Uniqueness
3-Fluoro-5-(trifluoromethoxy)phenol is unique due to the presence of both fluorine and trifluoromethoxy groups. These substituents confer distinct chemical and biological properties, making the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H4F4O2 |
|---|---|
Molecular Weight |
196.10 g/mol |
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4F4O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H |
InChI Key |
KBUMJMMCKJGFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)
